2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately . This compound features multiple functional groups, including furan and imidazole rings, which contribute to its biological activity.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It is also classified as a sulfur-containing organic compound due to the sulfanyl group in its structure. The presence of furan and imidazole indicates its potential for various biological activities.
The synthesis of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step synthetic routes that include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure at each step.
The molecular structure of 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide can be represented using various structural formulas:
InChI=1S/C21H20N4O4S/c1-14-10-19(24-29-14)23-20(26)13-30-21-22-11-18(15-5-7-16(27-2)8-6-15)25(21)12-17-4-3-9-28-17/h3-11H,12-13H2,1-2H3,(H,23,24,26)This indicates a complex arrangement of atoms including carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
The compound's molecular weight is , with a canonical SMILES representation of CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)OC .
The compound can participate in various chemical reactions typical for heterocycles:
Reactions involving this compound are often studied under specific conditions to optimize yield and selectivity. Mechanistic studies may involve tracking intermediates using spectroscopic methods.
The mechanism of action for 2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide likely involves interactions at the molecular level with biological targets:
Studies on related compounds indicate that they exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
The physical properties include:
Chemical properties include:
Relevant data on these properties can be found in chemical databases like PubChem .
This compound has several promising applications in scientific research:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7